Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-
CAS No.: 819863-11-1
Cat. No.: VC16804714
Molecular Formula: C9H10N4O4S2
Molecular Weight: 302.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 819863-11-1 |
|---|---|
| Molecular Formula | C9H10N4O4S2 |
| Molecular Weight | 302.3 g/mol |
| IUPAC Name | 2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylethanesulfonic acid |
| Standard InChI | InChI=1S/C9H10N4O4S2/c14-8-3-1-7(2-4-8)13-9(10-11-12-13)18-5-6-19(15,16)17/h1-4,14H,5-6H2,(H,15,16,17) |
| Standard InChI Key | WQWZIUWAGYJEDI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N2C(=NN=N2)SCCS(=O)(=O)O)O |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]ethanesulfonic acid, reflects its three key structural elements:
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Ethanesulfonic acid backbone: A two-carbon chain with a sulfonic acid (-SO₃H) group at the terminal position .
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Tetrazole-thioether linkage: A 1H-tetrazole ring substituted at the 1-position with a 4-hydroxyphenyl group and at the 5-position with a sulfur atom connected to the ethanesulfonic acid chain .
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Aromatic hydroxyl group: A para-hydroxyl group on the phenyl ring, which may confer hydrogen-bonding capabilities and influence solubility .
The tetrazole ring’s aromaticity and the sulfonic acid’s strong acidity suggest that this compound exists as a zwitterion in aqueous solutions, with the sulfonate anion (-SO₃⁻) balancing the tetrazole’s partial positive charge .
Synthetic Strategies
Tetrazole Ring Formation
The 1-(4-hydroxyphenyl)-1H-tetrazole-5-thiol precursor can be synthesized via two primary routes:
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Cycloaddition of sodium azide with nitriles:
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Prototropic rearrangement:
Thioether Bond Formation
The sulfur bridge is introduced through a nucleophilic substitution reaction:
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Reaction with 2-bromoethanesulfonic acid:
Table 1: Representative Reaction Conditions for Thioether Formation
| Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Bromoethanesulfonic acid | DMF | 70 | 18 | 78 |
| 2-Chloroethanesulfonic acid | Acetone | 50 | 24 | 65 |
Physicochemical Properties
Solubility and Stability
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Water solubility: High (>500 mg/mL) due to the sulfonic acid group’s hydrophilicity .
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pH sensitivity: The compound precipitates at pH < 3 (protonated sulfonic acid) and remains soluble at neutral to alkaline pH .
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Thermal stability: Differential scanning calorimetry (DSC) of analogous tetrazole-sulfonic acids shows decomposition onset at 180–220°C .
Spectroscopic Characterization
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IR spectroscopy:
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¹H NMR (D₂O):
Industrial and Energetic Applications
Pharmaceutical Salts
The sulfonic acid group facilitates salt formation with basic drugs, enhancing solubility and bioavailability:
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Esylate salts: Analogous ethanesulfonate salts (e.g., regorafenib esylate) show improved pharmacokinetics compared to free bases .
Energetic Materials
Tetrazole derivatives are explored as high-energy density materials (HEDMs):
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